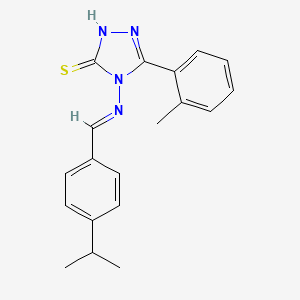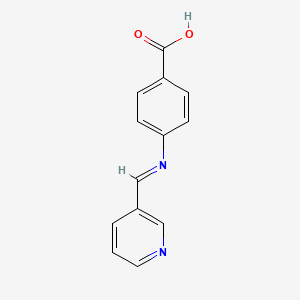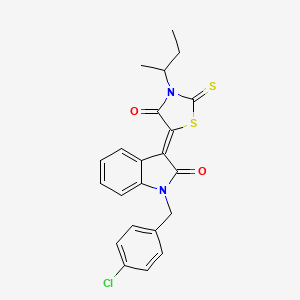
N-(6-Methyl-2-pyridyl)-acetoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Méthyl-2-pyridyl)-acétoacétamide est un composé organique de formule moléculaire C8H10N2O2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(6-Méthyl-2-pyridyl)-acétoacétamide implique généralement la réaction de l'acide 6-méthyl-2-pyridinecarboxylique avec l'ester acétoacétique dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un catalyseur et sous des conditions contrôlées de température et de pression pour garantir que le produit désiré est obtenu avec une pureté élevée .
Méthodes de production industrielle
La production industrielle du N-(6-Méthyl-2-pyridyl)-acétoacétamide peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Des techniques de pointe telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer la production .
Analyse Des Réactions Chimiques
Types de réactions
N-(6-Méthyl-2-pyridyl)-acétoacétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la spécificité et le rendement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyridine, tandis que la réduction peut produire des amines ou d'autres dérivés réduits .
Applications De Recherche Scientifique
N-(6-Méthyl-2-pyridyl)-acétoacétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle de précurseur pour le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du N-(6-Méthyl-2-pyridyl)-acétoacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exacts impliqués .
Mécanisme D'action
The mechanism of action of N-(6-Methyl-2-pyridyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au N-(6-Méthyl-2-pyridyl)-acétoacétamide comprennent :
- N-(6-Méthyl-2-pyridyl)thiourée
- Diéthyl (6-méthyl-2-pyridyl)aminoéthylènemalonate
- N-(Pyridin-4-yl)-1,5-naphtyridin-2-amines
Unicité
N-(6-Méthyl-2-pyridyl)-acétoacétamide est unique en raison de ses caractéristiques structurales et de ses propriétés chimiques spécifiques.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[(6-methylpyridin-2-yl)methyl]-3-oxobutanamide |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-3-5-10(13-8)7-12-11(15)6-9(2)14/h3-5H,6-7H2,1-2H3,(H,12,15) |
Clé InChI |
DMCNHFDVSBMGOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CNC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)



![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)



